2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, also known as MMMPB, is a benzophenone derivative that has received attention in recent years due to its potential applications in scientific research. MMMPB is a synthetic compound that is commonly used as a photosensitizer in photodynamic therapy (PDT) and as a fluorescent probe in biological imaging.
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a chemical structurally related to 2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, is widely used as a UV-filter in sunscreens for protecting human skin and hair from UV radiation damage. Research reveals that BP-3 undergoes metabolism by liver microsomes in both rats and humans, producing metabolites with varied estrogenic and anti-androgenic activities. These findings indicate the potential endocrine-disrupting effects of benzophenone derivatives, highlighting the importance of understanding their metabolism and activity for assessing health risks (Watanabe et al., 2015).
Environmental Presence and Effects
Studies have also focused on the environmental presence of benzophenone derivatives, including their detection in human plasma and urine after topical application, suggesting significant absorption and systemic exposure (Janjua et al., 2008). This widespread exposure raises concerns about their potential reproductive toxicity, as indicated by associations between high levels of BP-3 and alterations in birth weights and gestational ages, alongside impacts on fish and rat reproduction (Ghazipura et al., 2017).
Analytical Detection
Advances in analytical methods, such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS), have improved the detection of benzophenone-3 and its metabolites in biological samples. These methods provide a foundation for studying the percutaneous absorption processes and understanding the extent of human exposure to benzophenone derivatives (Tarazona et al., 2013).
Removal from Water
The development of tertiary amine-functionalized adsorption resins presents an environmentally friendly approach to removing benzophenone derivatives from water. This method showcases the potential for cleaner production techniques in mitigating the environmental impact of UV filters (Zhou et al., 2018).
Photopolymerization
Research into nitroxide-mediated photopolymerization highlights the utility of benzophenone derivatives in initiating polymerization reactions under UV irradiation. These compounds serve as photoinitiators, demonstrating the versatile applications of benzophenone derivatives beyond sunscreens, in fields such as materials science (Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
It is known that benzophenone derivatives have shown antitumor activity, suggesting that they may target proteins involved in cell proliferation and survival .
Mode of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may interact with their targets to inhibit cell proliferation .
Biochemical Pathways
Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
(2-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBYDKHHMREDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643410 | |
Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-36-8 | |
Record name | Methanone, (2-methoxyphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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